6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylic acid is a complex organic compound belonging to the quinoline class, which is known for its diverse biological activities, particularly in medicinal chemistry. This compound features multiple fluorine substituents and a piperazine moiety, which enhance its pharmacological properties. The compound's molecular formula is with a molecular weight of approximately 381.3738 g/mol .
This compound can be classified under antibacterial agents, specifically as a derivative of quinolone antibiotics. Quinolones are synthetic compounds that exhibit broad-spectrum antibacterial activity and are widely used in clinical settings . The presence of fluorine atoms in the structure often correlates with increased potency and stability against bacterial resistance mechanisms.
The synthesis of 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylic acid typically involves several key steps:
The molecular structure of 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylic acid can be represented using various structural formulas:
C[C@@H](CO)N1C=C(C(=O)O)C(=O)c2cc(F)c(N3CCN(C)CC3)c(F)c12
This notation details the arrangement of atoms within the molecule, highlighting the presence of fluorine atoms and functional groups essential for its biological activity.
InChI=1S/C18H21F2N3O4/c1-10(9-24)23-8...
The compound undergoes various chemical reactions typical for quinolone derivatives:
These reactions are crucial for modifying the compound to improve its pharmacological profile.
The mechanism of action for compounds like 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylic acid primarily involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription:
This mode of action is characteristic of many fluoroquinolone antibiotics .
The physical properties include:
Chemical properties involve:
Relevant analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity.
The primary applications of 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylic acid include:
This compound exemplifies the ongoing research efforts aimed at combating antibiotic resistance through innovative synthetic strategies and thorough biological evaluation.
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.:
CAS No.: 21105-15-7
CAS No.: